molecular formula C12H17NO3 B023814 2-(Boc-aminomethyl)phenol CAS No. 390427-07-3

2-(Boc-aminomethyl)phenol

Cat. No.: B023814
CAS No.: 390427-07-3
M. Wt: 223.27 g/mol
InChI Key: SAIZFIRMLDAPKH-UHFFFAOYSA-N
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Description

2-(Boc-aminomethyl)phenol, also known as tert-butyl 2-hydroxybenzylcarbamate, is a compound with the molecular formula C12H17NO3. It is commonly used in organic synthesis, particularly in the protection of amino groups. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal.

Scientific Research Applications

2-(Boc-aminomethyl)phenol is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.

    Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.

    Medicine: Utilized in the development of pharmaceuticals, where it helps in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)phenol typically involves the reaction of 2-aminomethylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-aminomethylphenol+Boc2OThis compound\text{2-aminomethylphenol} + \text{Boc2O} \rightarrow \text{this compound} 2-aminomethylphenol+Boc2O→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-aminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common for Boc deprotection.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Free amines

Comparison with Similar Compounds

    2-(Aminomethyl)phenol: Lacks the Boc protecting group, making it more reactive.

    N-Boc-2-aminophenol: Similar structure but with the Boc group on the amino group instead of the hydroxyl group.

Uniqueness: 2-(Boc-aminomethyl)phenol is unique due to the presence of both the Boc-protected amine and the phenolic hydroxyl group. This dual functionality allows for selective reactions and protection strategies in complex organic syntheses.

Properties

IUPAC Name

tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIZFIRMLDAPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477058
Record name tert-Butyl [(2-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390427-07-3
Record name tert-Butyl [(2-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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